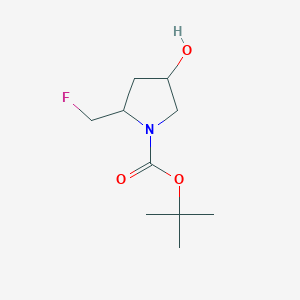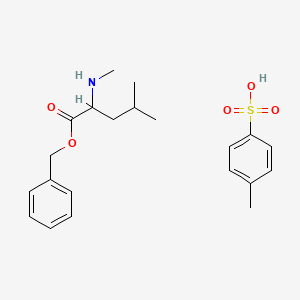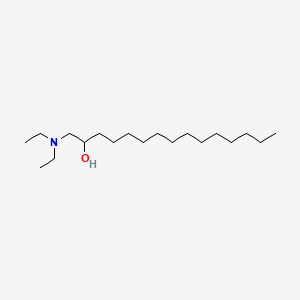
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
The synthesis of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano group and the boronic ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The indole core is a common structural motif in many biologically active compounds, making this compound useful in the development of pharmaceuticals.
Medicine: It can be used in the synthesis of drug candidates, particularly those targeting cancer and other diseases.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the production of materials and polymers
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a reagent in organic synthesis. The boronic ester group can form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The cyano group can undergo various transformations, contributing to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar compounds include other boronic esters and indole derivatives. For example:
Phenylboronic acid: Another boronic ester used in Suzuki-Miyaura reactions, but with a simpler structure.
Indole-3-carboxaldehyde: An indole derivative used in the synthesis of various pharmaceuticals.
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: A boronic ester with a pyridine ring instead of an indole ring. The uniqueness of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate lies in its combination of the indole core and the boronic ester group, providing a versatile intermediate for complex organic synthesis
Propiedades
Fórmula molecular |
C20H25BN2O4 |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
tert-butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-15-9-8-13(12-22)10-14(15)11-16(23)21-26-19(4,5)20(6,7)27-21/h8-11H,1-7H3 |
Clave InChI |
LREGGPXGBYFJJY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B15155492.png)

![2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15155506.png)
![Ethyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155508.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155512.png)

![3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155518.png)
![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![N-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155543.png)


![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
